

## SW2\_110A: A New Frontier in Covalent VHL-Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SW2_110A  |           |
| Cat. No.:            | B15588622 | Get Quote |

A comparative analysis of Proteolysis-Targeting Chimeras (PROTACs) utilizing the novel covalent VHL ligand, **SW2\_110A**, against other VHL-recruiting PROTACs reveals a significant advancement in targeted protein degradation (TPD). **SW2\_110A** and its derivatives represent a paradigm shift by forming a covalent bond with the von Hippel-Lindau (VHL) E3 ligase, offering potential advantages over their non-covalent counterparts.

Traditionally, PROTACs have employed reversible, non-covalent ligands to recruit E3 ligases. While effective, this approach relies on sustained ternary complex formation (E3 ligase-PROTAC-Target Protein) to induce degradation. The development of covalent E3 ligase ligands has been an area of intense interest, as they offer the potential to transform the transient ternary complex into a more stable binary interaction between the modified E3 ligase and the target protein.[1][2]

**SW2\_110A** (referred to in literature as VHL-SF2) is a first-in-class, rationally designed covalent VHL ligand.[1][2] Unlike the majority of covalent ligands that target cysteine residues, **SW2\_110A** utilizes a sulfonyl fluoride (SF) warhead to covalently modify Serine 110 (Ser110) in the HIF1α binding site of VHL.[1][3] This innovative approach circumvents the need for the hydroxyproline motif, which is considered essential for recognition in non-covalent VHL binders but can limit cell permeability.[1][2] This guide provides a detailed comparison of the efficacy of PROTACs built with this novel covalent ligand against those using traditional non-covalent VHL binders.

## **Comparative Efficacy of VHL-based PROTACs**



The performance of PROTACs is primarily assessed by their ability to induce the degradation of a target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation) values. Here, we compare PROTACs targeting Bromodomain-containing protein 4 (BRD4) and the Androgen Receptor (AR) using the covalent ligand **SW2\_110A** (VHL-SF2) versus those with non-covalent VHL ligands.

| PROTA<br>C      | Target<br>Protein | VHL<br>Ligand<br>Type | VHL<br>Ligand    | DC50<br>(μM)                                    | Dmax<br>(%)               | Cell<br>Line               | Assay                     |
|-----------------|-------------------|-----------------------|------------------|-------------------------------------------------|---------------------------|----------------------------|---------------------------|
| BRD-SF2         | BRD4              | Covalent              | VHL-SF2          | 17.2                                            | 60                        | HEK293<br>(HiBiT-<br>BRD4) | HiBiT<br>Assay<br>(18h)   |
| AR-VHL-<br>SF2  | AR                | Covalent              | VHL-SF2          | 0.527                                           | 54                        | LNCaP<br>(AR-<br>HiBiT)    | HiBiT<br>Assay            |
| AR2-<br>VHL-SF2 | AR                | Covalent              | VHL-SF2          | 0.212                                           | 59                        | LNCaP<br>(AR-<br>HiBiT)    | HiBiT<br>Assay            |
| ARV110          | AR                | Non-<br>covalent      | Not<br>Specified | >0.001,<br><0.01                                | >90                       | LNCaP                      | HiBiT<br>Assay            |
| MZ1             | BRD4              | Non-<br>covalent      | VH032            | Not<br>specified<br>in direct<br>comparis<br>on | Higher<br>than<br>BRD-SF2 | HEK293<br>(HiBiT-<br>BRD4) | Washout<br>Experime<br>nt |

Note: Specific DC50 and Dmax values for the ARV110 positive control were not detailed in the direct comparative experiment but it was shown to be a potent degrader. The study notes that the first-generation covalent PROTACs, while functional, have not yet reached the degradation efficiency of highly optimized non-covalent PROTACs like MZ1 or ARV110.[3]

The data indicates that while the initial, unoptimized covalent PROTACs (BRD-SF2, AR-VHL-SF2, AR2-VHL-SF2) successfully induce degradation of their respective targets, their potency



is lower compared to well-established non-covalent PROTACs.[1][3] However, the key advantage of the covalent approach is not fully captured by these steady-state measurements. Washout experiments reveal that covalent PROTACs can lead to more sustained degradation, a feature attributed to the irreversible modification of VHL.[1]

# Mechanism of Action: Covalent vs. Non-Covalent VHL Recruitment

The fundamental difference in the mechanism of action between **SW2\_110A**-based PROTACs and their non-covalent counterparts lies in the nature of the interaction with the VHL E3 ligase.



Click to download full resolution via product page

Fig. 1: Comparison of PROTAC Mechanisms.



As illustrated above, non-covalent PROTACs rely on forming a transient ternary complex. In contrast, a covalent PROTAC like one containing **SW2\_110A** first forms a permanent bond with VHL. This modified VHL-PROTAC complex then only needs to engage the target protein in a simpler, binary interaction to induce its degradation.[1][2] This offers a potential advantage by decoupling degradation efficiency from the continuous need for ternary complex stability.[3]

### **Experimental Protocols**

Detailed methodologies are crucial for the accurate interpretation and replication of PROTAC efficacy studies.

#### **HiBiT Protein Degradation Assay**

This assay quantifies the remaining target protein levels in cells after PROTAC treatment.

- Cell Culture: Genetically modified cells where the endogenous target protein (e.g., BRD4 or AR) is tagged with a small HiBiT peptide are used. Cells (e.g., HEK293 for BRD4, LNCaP for AR) are seeded in 96-well plates and allowed to adhere.
- PROTAC Treatment: Cells are treated with a serial dilution of the PROTAC compound (e.g., from 75 μM to 1 pM) or a vehicle control (DMSO) for a specified duration (e.g., 18 hours).
- Lysis and Detection: After incubation, cells are lysed. A detection reagent containing LgBiT protein is added. LgBiT and HiBiT combine to form a functional NanoLuc® luciferase.
- Quantification: Luminescence is measured using a plate reader. The signal is proportional to the amount of HiBiT-tagged protein remaining.
- Data Analysis: Data is normalized to vehicle-treated controls. DC50 and Dmax values are calculated by fitting the concentration-response data to a four-parameter variable slope equation.

#### **Washout Experiment**

This experiment is designed to assess the durability of the degradation effect after the PROTAC has been removed.





Click to download full resolution via product page

Fig. 2: Workflow for a PROTAC Washout Experiment.

The washout experiment performed on BRD-SF2 (covalent) and MZ-1 (non-covalent) demonstrated that despite a significant disparity in initial degradation efficiency, the relative recovery of the target protein after washout was similar.[1] This suggests that the covalent modification of VHL by BRD-SF2 leads to a more sustained degradation signal even after the compound is removed from the extracellular environment.[1]



#### **Mechanism of Action Confirmation Assays**

To confirm that degradation occurs through the intended ubiquitin-proteasome pathway, control experiments are essential.

- Proteasome Inhibition: Cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., epoxomicin). A rescue of protein degradation confirms the involvement of the proteasome.[1]
- Neddylation Inhibition: Co-treatment with a NEDDylation inhibitor (e.g., MLN4924), which
  inactivates Cullin-RING E3 ligases, should also block degradation. This confirms the
  degradation is dependent on a functional VHL E3 ligase complex.[1]
- Cytotoxicity Assay (e.g., CellTiter-Glo®): This assay is run in parallel to ensure that the observed protein loss is due to targeted degradation and not simply a result of cell death caused by the compound.[1]

#### Conclusion

The development of **SW2\_110A** (VHL-SF2) and its incorporation into PROTACs marks a significant milestone in the field of targeted protein degradation. These first-generation covalent VHL-recruiting PROTACs have demonstrated the ability to induce proteasome- and E3 ligase-dependent degradation of important cancer targets like BRD4 and AR.[1][3][4] While their initial degradation efficiency may not yet surpass that of highly optimized non-covalent PROTACs, the covalent mechanism offers distinct advantages, including the potential for more sustained target suppression and a new avenue to improve the pharmacokinetic and pharmacodynamic properties of VHL-targeted therapies.[1][3] Future optimization of the linker and target-binding moieties is expected to further enhance the potency of this promising new class of protein degraders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of first generation of covalent VHL-recruiting PROTACs | Imperial News |
   Imperial College London [imperial.ac.uk]
- 4. Structure-guided design and optimization of covalent VHL-targeted sulfonyl fluoride PROTACs | Crick [crick.ac.uk]
- To cite this document: BenchChem. [SW2\_110A: A New Frontier in Covalent VHL-Targeted Protein Degradation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588622#sw2-110a-versus-other-covalent-vhl-ligands-in-protac-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com